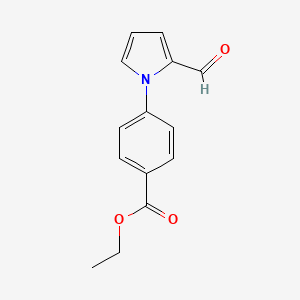![molecular formula C11H12N2O B1608881 (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 141210-63-1](/img/structure/B1608881.png)
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one
概要
説明
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to an indole ring system. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with dimethylformamide dimethyl acetal (DMF-DMA). One efficient method includes a one-pot, two-step reaction where methyl N-arylglycinates and isocyanates react under microwave irradiation to yield the desired product . This method is highly convergent and provides the compound as a single E-stereoisomer in high overall yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production, which is more suitable for industrial applications compared to batch processes .
化学反応の分析
Types of Reactions
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) to form oxidative fragments.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Cyclization: The compound can undergo cyclization reactions, forming novel heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include mCPBA for oxidation, acetic anhydride for acylation, and various bases for deprotonation and cyclization reactions. Microwave irradiation is often employed to accelerate these reactions and improve yields .
Major Products Formed
Major products formed from these reactions include oxoaplysinopsins and parabanic acids, which are derived from the oxidative fragmentation of the exocyclic methylene group .
科学的研究の応用
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
作用機序
The mechanism by which (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its effects involves the interaction of its dimethylamino group with various molecular targets. For instance, its antifungal activity is attributed to the inhibitory interaction with the active site of the fungal HMGR enzyme . The compound’s structure allows it to participate in nucleophilic addition and cyclization reactions, which are crucial for its biological activity .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also used in medicinal chemistry.
Dimethylamino Imines: These compounds are structurally related and used as intermediates in the synthesis of various heterocyclic compounds.
Uniqueness
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of an indole ring with a dimethylamino methylene group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials.
特性
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)/b9-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHZRAGCCPFBLA-CLFYSBASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
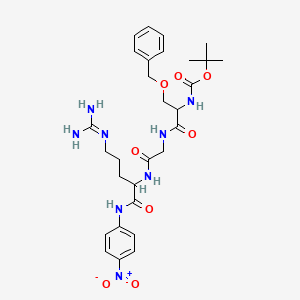
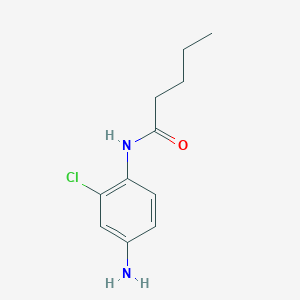
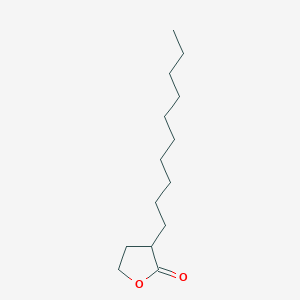


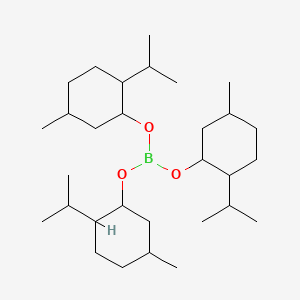
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)


![2-Chloro-3-[(4-methoxyphenyl)thio]quinoxaline](/img/structure/B1608815.png)


